molecular formula C10H14Cl3N B1463479 2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 959140-07-9

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1463479
M. Wt: 254.6 g/mol
InChI Key: SVXZEBGUPONAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-amino-2,6-dichlorophenyl)imino]imidazolidine monohydrochloride”, also known as Apraclonidine, is a white to off-white powder and is highly soluble in water . It’s an alpha adrenergic agonist used in a sterile isotonic solution for topical application to the eye .


Synthesis Analysis

While the exact synthesis process for “2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride” is not available, a related compound “2-[(2,6-Dichlorophenyl)amino]benzoic acid (2-DCABA)” was synthesized and its polymorphism was studied .


Molecular Structure Analysis

The molecular structure of Apraclonidine was elucidated using single-crystal X-ray diffraction technique .


Chemical Reactions Analysis

The polymorphism of 2-DCABA seems to stem from the conformational flexibility of the molecule .

Scientific Research Applications

Antibacterial Agents

One study describes the synthesis of a compound with potential antibacterial properties against anaerobic bacteria. This compound is designed to act as a pro-drug, releasing a lethal species specifically within the target anaerobic bacterial cell following bioreduction. The compound shows promise due to its nonmutagenic nature, highlighting the potential for developing new antibacterial agents targeting resistant strains (Dickens et al., 1991).

Protein Tyrosine Kinase Inhibitors

Another significant application is in the synthesis of inhibitors for protein tyrosine kinases with selectivity towards c-Src, an important target in cancer therapy. The study involved the preparation of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, showing potential for therapeutic use in diseases where protein tyrosine kinases are dysregulated (Thompson et al., 2000).

Macromolecular Prodrug Carriers

Research into macromolecular prodrug carriers has explored the use of oxidized cellulose as a carrier for amine drugs, with phenylpropanolamine hydrochloride used as a model drug. This study demonstrates the potential for developing new drug delivery systems that can enhance the therapeutic profile of amine drugs by improving their stability and bioavailability (Zhu et al., 2001).

Safety And Hazards

The safety data sheet for a related compound, 2,6-DICHLOROPHENETHYLAMINE, suggests avoiding contact with skin and eyes, and avoiding inhalation of vapour or mist .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)9-7(11)4-3-5-8(9)12;/h3-5H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXZEBGUPONAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=C1Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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